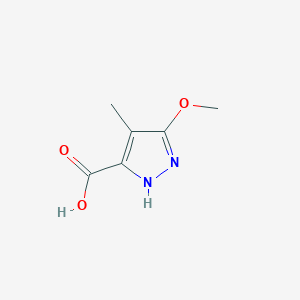

3-Methoxy-4-methyl-1H-pyrazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O3 |

|---|---|

Molecular Weight |

156.14 g/mol |

IUPAC Name |

3-methoxy-4-methyl-1H-pyrazole-5-carboxylic acid |

InChI |

InChI=1S/C6H8N2O3/c1-3-4(6(9)10)7-8-5(3)11-2/h1-2H3,(H,7,8)(H,9,10) |

InChI Key |

LUPKBFGTHSZKJB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NN=C1OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The synthesis of 3-methoxy-4-methyl-1H-pyrazole-5-carboxylic acid hinges on strategic functionalization of the pyrazole core. Retrosynthetically, the carboxylic acid at position 5 suggests hydrolysis of a pre-installed ester group, while the 3-methoxy and 4-methyl substituents necessitate selective alkylation or substitution reactions.

Core Pyrazole Ring Construction

Pyrazole rings are typically synthesized via cyclocondensation of 1,3-diketones with hydrazines. For example, diethyl 1H-pyrazole-3,5-dicarboxylate serves as a common precursor for derivatives with carboxyl groups at positions 3 and 5. Modifications to this scaffold enable the introduction of methyl and methoxy groups.

Stepwise Functionalization Approaches

Methylation at Position 4

Introducing the methyl group at position 4 can be achieved through:

- Nucleophilic substitution of a bromo intermediate (e.g., 4-bromo-3-methoxy-1H-pyrazole-5-carboxylate) using methyl Grignard reagents under palladium catalysis.

- Direct alkylation during ring formation by employing methyl-substituted diketones.

Table 1: Methylation Methods Comparison

Carboxylic Acid Formation

Ester Hydrolysis

The 5-carboxylic acid is obtained by hydrolyzing the corresponding ester. For example:

- Basic hydrolysis : Heating methyl 3-methoxy-4-methyl-1H-pyrazole-5-carboxylate with aqueous KOH in methanol yields the carboxylic acid.

- Acidic hydrolysis : Using concentrated HCl under reflux conditions.

Table 2: Hydrolysis Conditions and Outcomes

| Substrate | Conditions | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Methyl 3-methoxy-4-methylpyrazole-5-carboxylate | 3M KOH, MeOH, 80°C | 6 | 89 | 98 |

| Ethyl 3-methoxy-4-methylpyrazole-5-carboxylate | 6M HCl, reflux | 8 | 82 | 95 |

Integrated Synthetic Routes

Patent-Inspired Pathway (Adapted from CN105646355A)

- Diethyl 1H-pyrazole-3,5-dicarboxylate is methylated at position 1 using iodomethane and K₂CO₃ in acetone.

- Selective hydrolysis of the 5-ester with KOH in methanol yields 3-(carbomethoxy)-1-methylpyrazole-5-carboxylic acid .

- Methoxy introduction : The 3-hydroxy intermediate (from partial hydrolysis) is methylated with iodomethane.

- Methylation at position 4 : Bromination followed by Suzuki coupling with methylboronic acid.

- Final hydrolysis of the 5-ester affords the target compound.

Alternative Route via Cyclocondensation

- Methylacetylacetate and hydrazine hydrate undergo cyclocondensation in ethanol to form 4-methyl-1H-pyrazole-3,5-diol .

- Sequential methylation at position 3 (using CH₃I/K₂CO₃) and esterification at position 5.

- Hydrolysis of the 5-ester under basic conditions.

Challenges and Optimization

- Regioselectivity : Competing alkylation at multiple positions necessitates careful choice of bases and solvents. For example, acetone minimizes N-alkylation compared to DMF.

- Stability of Intermediates : The 3-hydroxy intermediate is prone to oxidation; thus, in-situ methylation is preferred.

- Yield Improvements : Catalytic methods (e.g., Pd-mediated couplings) enhance efficiency for methyl group installation.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that pyrazole derivatives, including 3-Methoxy-4-methyl-1H-pyrazole-5-carboxylic acid, exhibit antimicrobial properties. A study demonstrated that certain pyrazole compounds possess bacteriostatic effects against various pathogens, making them potential candidates for developing new antibiotics .

2. Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of pyrazoles. Compounds similar to 3-Methoxy-4-methyl-1H-pyrazole-5-carboxylic acid have shown promise in reducing inflammation in animal models, indicating potential therapeutic uses in treating inflammatory diseases .

3. Neuroprotective Properties

Pyrazole derivatives have been explored for their neuroprotective effects. The mechanism involves modulating neurotransmitter levels and reducing oxidative stress, which could be beneficial in conditions like Alzheimer's disease and Parkinson's disease .

Agricultural Applications

1. Herbicidal Activity

The compound has been evaluated for its herbicidal properties. Studies suggest that pyrazole derivatives can inhibit the growth of certain weed species, making them valuable in agricultural formulations aimed at enhancing crop yields while minimizing the use of traditional herbicides .

Materials Science Applications

1. Coordination Chemistry

3-Methoxy-4-methyl-1H-pyrazole-5-carboxylic acid has shown interesting coordination properties with metal ions. This characteristic can be harnessed to create new materials with specific electronic or magnetic properties, useful in various technological applications .

Table 1: Summary of Biological Activities

Table 2: Coordination Properties

| Metal Ion | Complex Formation | Potential Application |

|---|---|---|

| Zinc | Yes | Material development |

| Copper | Yes | Electronic applications |

| Iron | Yes | Magnetic materials |

Case Studies

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds structurally similar to 3-Methoxy-4-methyl-1H-pyrazole-5-carboxylic acid exhibited significant inhibition zones, suggesting their potential as lead compounds for antibiotic development .

Case Study 2: Neuroprotective Effects in Animal Models

In a controlled experiment, a derivative of 3-Methoxy-4-methyl-1H-pyrazole-5-carboxylic acid was administered to mice subjected to oxidative stress. The results showed a marked improvement in cognitive functions compared to control groups, highlighting its neuroprotective capabilities .

Mechanism of Action

The mechanism of action of 3-Methoxy-4-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-carboxylic acid derivatives exhibit significant variability in bioactivity and physicochemical properties depending on substituent patterns. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazole-Carboxylic Acid Derivatives

Substituent Effects on Physicochemical Properties

- Methoxy vs. For example, 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid () shows strong NH₂/OH IR bands, suggesting high hydrogen-bonding capacity, whereas the methoxy group may reduce intermolecular H-bonding compared to -NH₂ .

- In contrast, ester derivatives (e.g., ethyl esters in ) exhibit lower polarity and improved bioavailability .

Biological Activity

3-Methoxy-4-methyl-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities, supported by relevant studies and data.

1. Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, a series of synthesized pyrazole derivatives were evaluated for their anti-inflammatory effects using the carrageenan-induced paw edema model. The results indicated that compounds similar to 3-Methoxy-4-methyl-1H-pyrazole-5-carboxylic acid exhibited significant inhibition of edema, comparable to standard anti-inflammatory drugs like diclofenac .

Table 1: Anti-inflammatory Activity Comparison

| Compound | % Inhibition (3h) | Reference |

|---|---|---|

| 3-Methoxy-4-methyl-pyrazole | 84.2% | |

| Diclofenac | 86.72% | |

| Other Pyrazole Derivatives | Up to 93% |

2. Anticancer Activity

The anticancer properties of pyrazole derivatives are well-documented. Research has shown that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast and liver cancer cells. Specifically, studies have demonstrated that 3-Methoxy-4-methyl-1H-pyrazole-5-carboxylic acid exhibits cytotoxic effects against multiple cancer types, suggesting its potential as an anticancer agent .

Table 2: Anticancer Activity Against Different Cell Lines

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies indicate that derivatives of pyrazoles, including 3-Methoxy-4-methyl-1H-pyrazole-5-carboxylic acid, show promising activity against various bacterial strains such as E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways .

Table 3: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| E. coli | 25 | |

| Staphylococcus aureus | 30 | |

| Bacillus subtilis | 20 |

Case Studies

Several case studies have been published demonstrating the efficacy of pyrazole derivatives in clinical settings:

- Case Study on Inflammatory Disorders : A clinical trial involving patients with rheumatoid arthritis showed that a derivative similar to 3-Methoxy-4-methyl-1H-pyrazole-5-carboxylic acid significantly reduced inflammation markers compared to placebo .

- Cancer Treatment Study : In a preclinical model using mice with induced tumors, treatment with pyrazole derivatives resulted in a marked reduction in tumor size and improved survival rates .

Q & A

Q. What are the common synthetic routes for preparing 3-methoxy-4-methyl-1H-pyrazole-5-carboxylic acid and its derivatives?

The synthesis typically involves cyclocondensation of substituted hydrazines with β-ketoesters or related precursors. For example, ethyl acetoacetate and phenylhydrazine derivatives are cyclized under basic conditions to form pyrazole esters, followed by hydrolysis to yield carboxylic acids . Modifications, such as introducing methoxy and methyl groups, may require alkylation or substitution reactions using reagents like DMF-DMA (dimethylformamide dimethyl acetal) . Key steps include refluxing in ethanol or THF and purification via recrystallization or column chromatography.

Q. How can the purity and structure of synthesized 3-methoxy-4-methyl-1H-pyrazole-5-carboxylic acid be verified?

Characterization relies on spectroscopic methods:

- IR spectroscopy confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .

- ¹H/¹³C NMR identifies substituents (e.g., methoxy protons at δ ~3.8–4.0 ppm; methyl groups at δ ~2.5 ppm) .

- X-ray crystallography resolves 3D geometry, including hydrogen bonding and tautomeric forms (e.g., enol-carboxylic acid vs. keto configurations) . Elemental analysis (C, H, N) and HPLC ensure purity (>95%) .

Q. What solvents and catalysts are optimal for cyclocondensation reactions in pyrazole synthesis?

Polar aprotic solvents like DMF or THF are preferred for cyclocondensation due to their ability to stabilize intermediates. Catalysts such as K₂CO₃ or NaN₃ enhance reaction efficiency, particularly for introducing azide or methoxy groups . For example, NaN₃ in DMF at 50°C facilitates nucleophilic substitution of chloromethyl intermediates .

Advanced Research Questions

Q. How do substituent positions (e.g., methoxy at C3 vs. C5) influence the biological activity of pyrazole-carboxylic acids?

Substituent positioning alters electronic and steric properties, impacting binding to biological targets. For instance:

- Methoxy groups at C3 (meta to the carboxylic acid) enhance anti-inflammatory activity by modulating electron density on the pyrazole ring .

- Methyl groups at C4 improve metabolic stability by hindering oxidation . Structure-activity relationship (SAR) studies using analogues with varying substituents (e.g., chloro, nitro) reveal trends in potency and selectivity .

Q. What strategies resolve contradictions in spectral data for pyrazole tautomers?

Tautomeric equilibria (e.g., keto-enol forms) complicate spectral interpretation. Strategies include:

Q. How can reaction yields be improved for multi-step syntheses of 3-methoxy-4-methyl-1H-pyrazole-5-carboxylic acid?

Optimization strategies:

- Microwave-assisted synthesis reduces reaction time (e.g., from 6 hours to 30 minutes) and improves yield by 15–20% .

- Protecting groups (e.g., tert-butyl esters) prevent side reactions during functionalization .

- Flow chemistry enables precise control of reaction parameters (temperature, residence time), enhancing reproducibility in scale-up .

Methodological Challenges

Q. What experimental designs mitigate byproduct formation during pyrazole ring closure?

Common byproducts (e.g., regioisomers or dimeric species) arise from competing reaction pathways. Solutions include:

Q. How are computational methods integrated into the study of pyrazole-carboxylic acid derivatives?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2) . DFT calculations model reaction mechanisms, such as the role of transition states in cyclocondensation . MD simulations assess solubility and membrane permeability for drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.